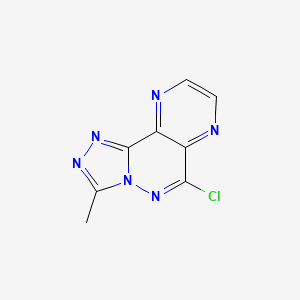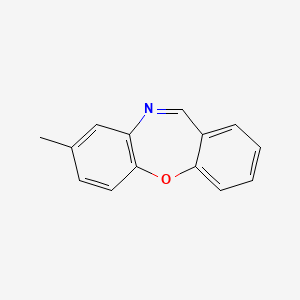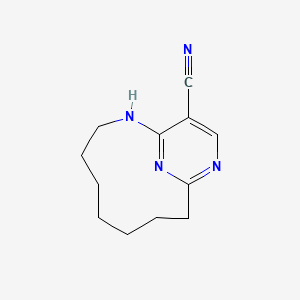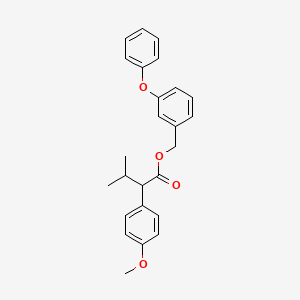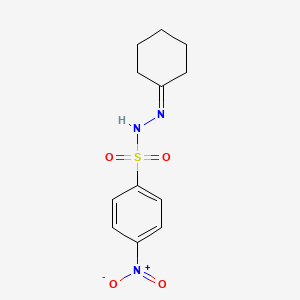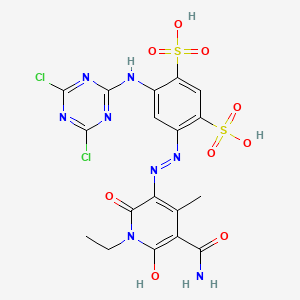
4-((5-(Aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzene-1,3-disulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((5-(Aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzene-1,3-disulphonic acid is a complex organic compound known for its vibrant color properties and applications in various scientific fields. This compound is often used as a dye due to its azo group, which is responsible for its intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(Aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzene-1,3-disulphonic acid typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 5-(Aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridine. This is achieved by treating the amine with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzene-1,3-disulphonic acid in an alkaline medium to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidative products.
Reduction: Reduction of the azo group can yield amines, which can further react to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction typically yields amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a dye and a pH indicator due to its color-changing properties under different pH conditions. It is also employed in the synthesis of other complex organic molecules.
Biology
In biological research, the compound is used in staining techniques to visualize cellular components under a microscope. Its ability to bind to specific biological molecules makes it useful in various diagnostic assays.
Medicine
The compound has potential applications in medicine, particularly in the development of diagnostic tools and therapeutic agents. Its ability to interact with biological molecules can be harnessed for targeted drug delivery systems.
Industry
In the industrial sector, this compound is used in the production of dyes for textiles, inks, and plastics
Mecanismo De Acción
The mechanism of action of 4-((5-(Aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzene-1,3-disulphonic acid involves its interaction with various molecular targets. The azo group can participate in electron transfer reactions, while the sulfonic acid groups enhance its solubility in aqueous environments. These properties enable the compound to bind to specific proteins and nucleic acids, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((5-(Aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)benzene-1,3-disulphonic acid
- 4-((5-(Aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-6-aminobenzene-1,3-disulphonic acid
Uniqueness
The unique combination of the azo group and the triazinylamino group in 4-((5-(Aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzene-1,3-disulphonic acid imparts distinct chemical and physical properties. This compound exhibits enhanced stability, solubility, and reactivity compared to its analogs, making it particularly valuable in various scientific and industrial applications.
Propiedades
Número CAS |
85213-60-1 |
|---|---|
Fórmula molecular |
C18H16Cl2N8O9S2 |
Peso molecular |
623.4 g/mol |
Nombre IUPAC |
4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C18H16Cl2N8O9S2/c1-3-28-14(30)11(13(21)29)6(2)12(15(28)31)27-26-8-4-7(22-18-24-16(19)23-17(20)25-18)9(38(32,33)34)5-10(8)39(35,36)37/h4-5,30H,3H2,1-2H3,(H2,21,29)(H,32,33,34)(H,35,36,37)(H,22,23,24,25) |
Clave InChI |
DJFRYVBMXYGMAV-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C(=C2)NC3=NC(=NC(=N3)Cl)Cl)S(=O)(=O)O)S(=O)(=O)O)C)C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


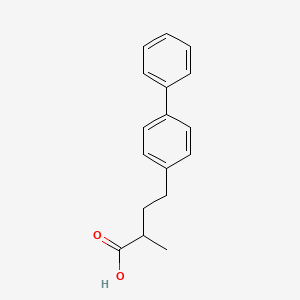

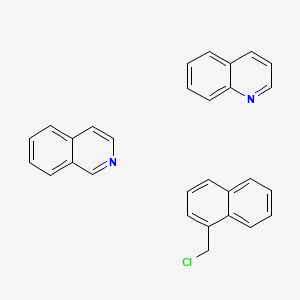
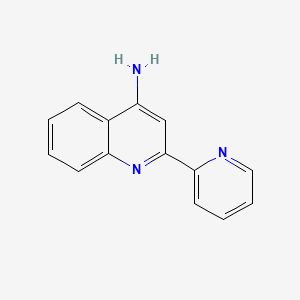
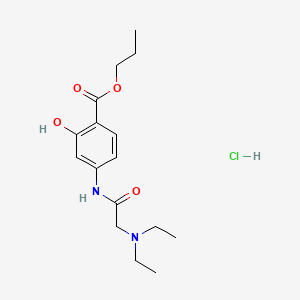

![2,3,4,9-Tetrahydro-1H-indeno[2,1-c]pyridine-3-carboxylic acid](/img/structure/B12811155.png)

